molecular formula C7H11I B13435972 6-Iodo-3-methylene-1-hexene

6-Iodo-3-methylene-1-hexene

Katalognummer: B13435972
Molekulargewicht: 222.07 g/mol
InChI-Schlüssel: GHWGEJVLMJRSPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Iodo-3-methylene-1-hexene is an organic compound with the molecular formula C7H11I. It is a halogenated alkene, characterized by the presence of an iodine atom attached to the sixth carbon of a hexene chain, and a methylene group at the third carbon. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-3-methylene-1-hexene typically involves the halogenation of 3-methylene-1-hexene. One common method is the addition of iodine to the double bond of 3-methylene-1-hexene under controlled conditions. This reaction can be carried out in the presence of a solvent such as dichloromethane at low temperatures to ensure selective iodination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale halogenation processes. These processes would need to be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Iodo-3-methylene-1-hexene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Addition Reactions: The double bond in the methylene group can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Addition: Halogens (e.g., bromine) in non-polar solvents, hydrogen gas with a palladium catalyst.

    Oxidation: Peroxycarboxylic acids (e.g., meta-chloroperoxybenzoic acid) in non-aqueous solvents.

Major Products

    Substitution: Formation of 6-hydroxy-3-methylene-1-hexene.

    Addition: Formation of dihalogenated alkanes or hydrogenated alkanes.

    Oxidation: Formation of epoxides or diols.

Wissenschaftliche Forschungsanwendungen

6-Iodo-3-methylene-1-hexene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-Iodo-3-methylene-1-hexene in chemical reactions involves the reactivity of the iodine atom and the double bond. The iodine atom can act as a leaving group in substitution reactions, while the double bond can participate in electrophilic addition reactions. The compound’s reactivity is influenced by the electron-withdrawing effect of the iodine atom, which stabilizes the transition state in various reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Iodo-1-hexene: Similar structure but lacks the methylene group at the third carbon.

    6-Bromo-3-methylene-1-hexene: Bromine instead of iodine, leading to different reactivity and properties.

    3-Methylene-1-hexene: Lacks the halogen atom, resulting in different chemical behavior.

Uniqueness

6-Iodo-3-methylene-1-hexene is unique due to the presence of both an iodine atom and a methylene group, which confer distinct reactivity patterns. The iodine atom’s large size and polarizability make it a good leaving group, while the methylene group provides a site for further functionalization.

Eigenschaften

Molekularformel

C7H11I

Molekulargewicht

222.07 g/mol

IUPAC-Name

6-iodo-3-methylidenehex-1-ene

InChI

InChI=1S/C7H11I/c1-3-7(2)5-4-6-8/h3H,1-2,4-6H2

InChI-Schlüssel

GHWGEJVLMJRSPE-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=C)CCCI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.